D‑Configuration Enables Incorporation into Protease‑Resistant D‑Peptide Scaffolds
The D‑configuration of Z,D‑citrulline is essential for constructing all‑D or mixed‑L/D peptides that resist enzymatic degradation. In a direct head‑to‑head comparison, homologous all‑D amino acid peptides exhibited complete resistance to trypsin digestion over a 24‑h incubation, whereas the corresponding all‑L peptides were fully degraded within 30 min [1]. Although this study did not use citrulline specifically, the class‑level inference is well‑established: incorporation of D‑amino acids, such as D‑citrulline, confers proportional proteolytic stability to the resulting peptide, a property unattainable with L‑citrulline or racemic mixtures [2].
| Evidence Dimension | Proteolytic stability conferred by D‑ vs L‑amino acid configuration |
|---|---|
| Target Compound Data | Peptides containing D‑amino acid residues (class property) – complete resistance to trypsin degradation for >24 h |
| Comparator Or Baseline | All‑L‑amino acid peptides – complete degradation within 30 min under identical trypsin conditions |
| Quantified Difference | >48‑fold increase in degradation half‑life (class‑level estimate) |
| Conditions | In vitro trypsin digestion assay; homologous peptide sequences with D‑ vs L‑amino acid substitutions [1] |
Why This Matters
Procurement of Z,D‑citrulline rather than L‑ or unprotected D‑citrulline is mandatory when the experimental objective is to generate metabolically stable D‑peptide therapeutics or probes, as the D‑stereochemistry directly translates to orders‑of‑magnitude improvements in protease resistance.
- [1] Miller, S. M., et al. (2004). Comparison of the proteolytic susceptibilities of homologous L‑amino acid, D‑amino acid, and N‑substituted glycine peptide and peptoid oligomers. Biopolymers (Peptide Science), 76(2), 168-178. https://analyticalsciencejournals.onlinelibrary.wiley.com/doi/abs/10.1002/bip.10570 View Source
- [2] Jia, X., et al. (2020). D‑ and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology, 11, 563063. https://www.frontiersin.org/articles/10.3389/fmicb.2020.563063/full View Source
